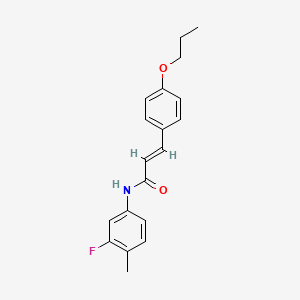

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide, also known as FPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. FPAA is a member of the acrylamide family, which is a class of compounds that exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Aplicaciones Científicas De Investigación

Protein Interaction and Biochemical Applications

Acrylamides, including derivatives similar to N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide, have been studied for their ability to quench the fluorescence of tryptophan residues in proteins. This property is utilized in probing the degree of exposure of tryptophan residues, thus providing insights into protein conformational changes and interactions. The quenching reaction involves a physical contact between the quencher and an excited indole ring, offering a kinetic measure of the exposure of a residue within a protein. This technique has applications in monitoring protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).

Nucleic Acid Applications

Acrylamide derivatives have also been employed in detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels through a method known as fluorography or scintillation autography. This method enhances the sensitivity of detecting radioactivity in polyacrylamide gels, making it significantly more effective than conventional autoradiography for certain isotopes (Bonner & Laskey, 1974).

Applications in Materials Science

Acrylamide derivatives have shown promise in the field of materials science, particularly in the synthesis of polymers with specific functionalities. For example, fluoroalkylated end-capped acrylamide oligomers have been found to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, facilitating their transfer from aqueous solutions to organic media. This selective recognition and transfer capability opens up potential applications in the development of sensors and separation technologies (Sawada et al., 2000).

Corrosion Inhibition

Research into acrylamide derivatives has explored their potential as corrosion inhibitors for metals in acidic solutions. Studies have found that certain acrylamide derivatives effectively inhibit corrosion of copper in nitric acid solutions, demonstrating the versatility of these compounds beyond biological applications. These inhibitors function by forming a protective layer on the metal surface, thereby reducing the rate of corrosion (Abu-Rayyan et al., 2022).

Propiedades

IUPAC Name |

(E)-N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-3-12-23-17-9-5-15(6-10-17)7-11-19(22)21-16-8-4-14(2)18(20)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGYOWUHCFNIJJ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2834142.png)

![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)

![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)